Home > Products > Screening Compounds P82518 > H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH
H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH - 109528-49-6

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH

Catalog Number: EVT-355180
CAS Number: 109528-49-6
Molecular Formula: C66H93N13O28S
Molecular Weight: 1548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hirudin, a naturally occurring peptide from the saliva of the medicinal leech Hirudo medicinalis, has been extensively studied for its anticoagulant properties. This peptide, specifically the sulfated variant of the hirudin fragment 54-65, has shown potential in various therapeutic applications due to its ability to inhibit thrombin, an enzyme involved in blood clotting. The research on hirudin and its derivatives has expanded to explore its mechanism of action and potential applications in fields such as cardiovascular medicine, cancer treatment, and even as a treatment for parasitic diseases like leishmaniasis.

Applications in Various Fields

Cardiovascular Medicine

Hirudin and its derivatives have been primarily investigated for their anticoagulant properties. Synthetic hirudin peptides have shown to increase the activated partial thromboplastin time (APTT) of human plasma, indicating their potential as anticoagulants2. Recombinant expression of selectively sulfated proteins, such as sulfo-hirudin, has demonstrated enhanced affinity for human thrombin, suggesting clinical advantages for use as an anticoagulant4. Clinical trials have supported the use of recombinant hirudins in patients with heparin-induced thrombocytopenia (HIT) or those at risk of developing HIT6.

Cancer Treatment

The pharmacodynamics of compound hirudin have been studied in the context of anti-tumor mechanisms. Hirudin has been shown to inhibit the growth of tumors in vivo and in vitro, as well as to affect the levels of superoxide dismutase (SOD) and malondialdehyde (MDA) in the blood, which are markers of oxidative stress and lipid peroxidation, respectively5.

Vascular Research

Desulfated hirugen has been found to induce endothelium-dependent relaxation of porcine pulmonary arteries, an effect that is associated with an increase in cGMP levels in the vessels. This suggests that hirudin peptides may have vasodilatory effects independent of their anticoagulant activity3.

Antiparasitic Potential

Hirudin has also been explored for its antileishmanial potential. It has shown promising activity against leishmanial parasites, with the mechanism of cell death primarily being apoptosis. This suggests that hirudin could be a lead compound for new antileishmanial drugs with a novel mode of action10.

Future Directions
  • Developing more potent and stable analogs: Exploring modifications to the peptide sequence to enhance its affinity for thrombin, improve stability, and extend its half-life in vivo could lead to more effective therapeutic agents for thrombotic diseases [].

  • Investigating its potential in other biological systems: Thrombin plays a role in various physiological and pathological processes beyond coagulation. Exploring the effects of hirudin (54-65) (sulfated) in other systems, such as cancer and inflammation, could uncover novel therapeutic targets [].

  • Developing novel delivery systems: Exploring innovative drug delivery strategies, such as nanoparticles or targeted delivery systems, could enhance the therapeutic efficacy of hirudin (54-65) (sulfated) and overcome limitations associated with its short half-life [].

  • Utilizing computational approaches: Employing computational methods like molecular dynamics simulations and structure-based drug design can provide deeper insights into the interaction of hirudin (54-65) (sulfated) with thrombin and facilitate the rational design of next-generation inhibitors [].

Hirudin (54-65) (non-sulfated)

Compound Description: Hirudin (54-65) (non-sulfated) is a peptide fragment derived from the C-terminal region of hirudin, a potent thrombin inhibitor found in the salivary glands of the medicinal leech (Hirudo medicinalis). Unlike its sulfated counterpart, this variant lacks the sulfate group at the tyrosine residue in position 63. [] This difference significantly impacts its binding affinity to thrombin, making it a less potent inhibitor. [, ]

Relevance: Hirudin (54-65) (non-sulfated) is directly structurally related to Hirudin (54-65) (sulfated), differing only in the presence or absence of the sulfate group on the tyrosine residue at position 63. [] This subtle modification significantly impacts their binding affinity for thrombin. The presence of the sulfate group in Hirudin (54-65) (sulfated) enhances its interaction with thrombin, leading to a 10-fold higher potency compared to the non-sulfated variant. [, ]

d-Phe-Pro-Arg-chloromethyl ketone (PPACK)

Compound Description: d-Phe-Pro-Arg-chloromethyl ketone (PPACK) is an irreversible inhibitor that binds to the active site of thrombin. [] Unlike Hirudin (54-65) (sulfated), which interacts with both the active site and exosite I, PPACK specifically targets the catalytic serine residue in the active site, forming a covalent bond that permanently inactivates the enzyme. []

Relevance: Though structurally different from Hirudin (54-65) (sulfated), PPACK exhibits a functional relationship. Both compounds are potent thrombin inhibitors but act through distinct mechanisms. [] PPACK's irreversible binding to the active site contrasts with the competitive inhibition exhibited by Hirudin (54-65) (sulfated) at both the active site and exosite I. [] Studying their individual and combined effects has been instrumental in understanding the structure-activity relationships and complex inhibitory mechanisms associated with thrombin. []

Hirulog-1

Compound Description: Hirulog-1, also known as bivalirudin, is a synthetic bivalent thrombin inhibitor designed based on the structure of hirudin. [] It comprises a D-Phe-Pro-Arg-Pro sequence linked to desulfatohirudin (54-65) via a tetraglycine spacer. [] This design mimics the binding mode of hirudin, targeting both the active site and exosite I of thrombin. []

Relevance: Hirulog-1 shares a strong structural and functional relationship with Hirudin (54-65) (sulfated). Both compounds inhibit thrombin by simultaneously binding to the active site and exosite I. [] The key difference lies in the active site-binding moiety. Hirudin (54-65) (sulfated) utilizes its N-terminal region, while Hirulog-1 employs the D-Phe-Pro-Arg-Pro sequence. [] This design aspect of Hirulog-1, combined with the desulfatohirudin (54-65) moiety, confers potent antithrombin activity and makes it a clinically relevant anticoagulant agent. []

MDL 28050

Compound Description: MDL 28050 is a synthetic peptide designed to mimic the C-terminal domain of hirudin. [] Structurally similar to Hirudin (54-65) (sulfated), this compound demonstrates high affinity and specificity for thrombin, effectively inhibiting its activity. []

Relevance: MDL 28050 is directly comparable to Hirudin (54-65) (sulfated) due to their structural and functional similarities. [] Both peptides bind to the same region on thrombin, known as the fibrinogen-recognition exosite, thereby preventing fibrinogen binding and subsequent clot formation. [] Research has focused on comparing their binding affinities, inhibitory constants, and potential as anticoagulant agents. []

Heparin Cofactor II (54-75)

Compound Description: Heparin Cofactor II (54-75) is a peptide fragment derived from Heparin Cofactor II, a serine protease inhibitor that primarily inactivates thrombin. [] This peptide segment plays a crucial role in binding to thrombin, contributing to the overall inhibitory activity of the parent molecule. []

Relevance: Though structurally different from Hirudin (54-65) (sulfated), Heparin Cofactor II (54-75) exhibits a functional relationship. [] Both peptides bind to thrombin and inhibit its activity, showcasing a shared target within the coagulation cascade. [] Their mechanisms of action differ, but their shared ability to modulate thrombin activity makes them relevant in the context of antithrombotic research. []

Classification and Source

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH is classified as a sulfated peptide. It is a fragment of hirudin, a natural anticoagulant produced by the salivary glands of the medicinal leech (Hirudo medicinalis). Hirudin is recognized for its potent ability to inhibit thrombin, a key enzyme in the blood coagulation process. The specific sequence of this peptide includes various amino acids with a sulfate group attached to the tyrosine residue, enhancing its biological activity against thrombin .

Synthesis Analysis

The synthesis of H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Peptide Chain Assembly: Protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each amino acid is activated using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
  2. Sulfation: The sulfation of the tyrosine residue occurs after the full peptide chain is assembled. This is achieved using a sulfur trioxide-pyridine complex in an organic solvent, which selectively adds a sulfate group to the hydroxyl group of tyrosine .
  3. Purification: Post-synthesis, the peptide undergoes purification through chromatographic techniques to isolate the desired product from any impurities or unreacted starting materials.
Molecular Structure Analysis

The molecular formula of H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH is C66H93N13O28S, with a molecular weight of approximately 1548.6 g/mol . The structure consists of 12 amino acids linked by peptide bonds, with specific functional groups contributing to its biological activity:

  • Sulfate Group: The presence of the sulfate group on the tyrosine residue significantly enhances binding affinity to thrombin.
  • Amino Acid Composition: The sequence includes hydrophobic (e.g., phenylalanine) and polar (e.g., glutamic acid) residues, which influence the compound's solubility and interaction with biological targets.
Chemical Reactions Analysis

The primary chemical reactions involving H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Qn-OH are:

  • Peptide Bond Formation: This reaction occurs during SPPS and involves coupling activated amino acids to form peptide bonds.
  • Sulfation Reaction: The addition of the sulfate group to the tyrosine residue is crucial for its anticoagulant activity. This reaction is typically stable under alkaline conditions .

Common reagents used in these reactions include DIC and HOBt for peptide synthesis and sulfur trioxide-pyridine for sulfation.

Mechanism of Action

The mechanism of action for H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Qn-OH primarily involves its interaction with thrombin:

  1. Binding: The sulfated peptide binds to thrombin at its regulatory exosite, preventing thrombin from activating clotting factors.
  2. Inhibition of Clot Formation: By inhibiting thrombin's activity, this compound effectively prevents fibrinogen from converting into fibrin, thereby inhibiting blood clot formation .

This mechanism underscores its potential therapeutic applications in anticoagulation therapy.

Physical and Chemical Properties Analysis

The physical properties of H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Qn-OH include:

  • Solubility: The compound is soluble in aqueous solutions due to its polar amino acid residues.
  • Stability: The sulfated form exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures .

Chemical properties include its reactivity towards nucleophiles due to the presence of functional groups like amines and carboxylic acids.

Applications

Due to its potent anticoagulant properties, H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Qn-OH has several scientific applications:

  • Anticoagulant Research: It serves as a model compound for studying thrombin inhibition and developing new anticoagulant drugs.
  • Peptide Synthesis Studies: The compound is utilized in exploring various peptide synthesis techniques and modifications.
  • Therapeutic Development: Its role in preventing blood coagulation positions it as a candidate for therapeutic interventions in conditions like thrombosis .

Properties

CAS Number

109528-49-6

Product Name

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C66H93N13O28S

Molecular Weight

1548.6 g/mol

InChI

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1

InChI Key

CKXMQSIWBKKXGT-SQJOKQRMSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.